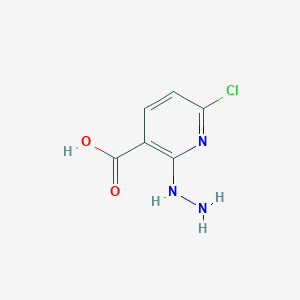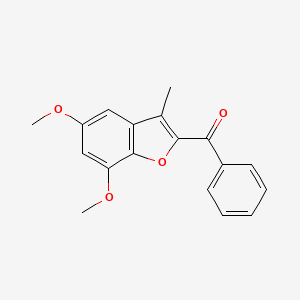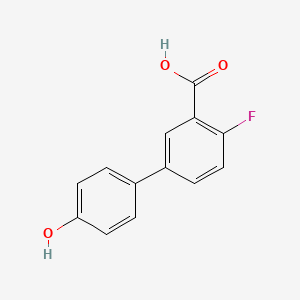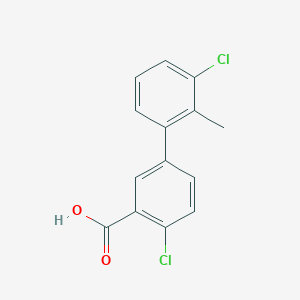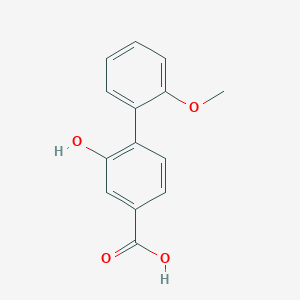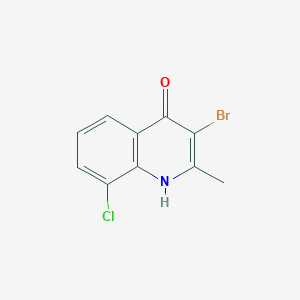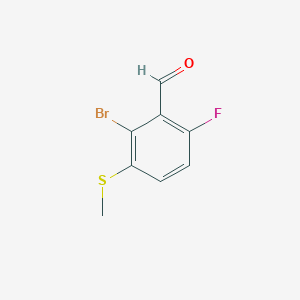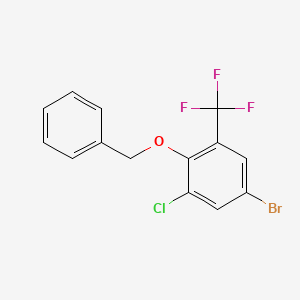
1-(2,6-Dimethylphenyl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)pentan-1-one, also known as 2,6-dimethylphenylpentan-1-one, is a versatile organic compound with a wide range of applications in the scientific research community. It is a naturally occurring compound found in many species and plants, and has been studied extensively for its potential uses in the laboratory.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)pentan-1-one has numerous applications in scientific research. It is used as a reagent in organic synthesis, and can be used to synthesize a variety of other compounds. It is also used as a model compound for studying the structure and reactivity of other organic compounds. In addition, it has been studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The exact mechanism of action of 1-(2,6-Dimethylphenyl)pentan-1-one is not yet fully understood. However, it is thought to interact with various biomolecules, such as proteins and enzymes, in order to produce its effects. It is believed to interact with the active sites of enzymes, resulting in the inhibition or stimulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Dimethylphenyl)pentan-1-one are not yet fully understood. However, it has been shown to have a variety of effects on the body, including anti-inflammatory and analgesic effects. It has also been shown to have a protective effect against oxidative stress. In addition, it has been shown to have a positive effect on learning and memory, and to have anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Dimethylphenyl)pentan-1-one has several advantages as a reagent for lab experiments. It is relatively inexpensive and easily synthesized, making it a cost-effective reagent. It is also relatively non-toxic and has a low vapor pressure, making it safe to use in the laboratory. However, it is not very soluble in water, and its reactivity is limited to certain types of reactions.
Direcciones Futuras
1-(2,6-Dimethylphenyl)pentan-1-one has a wide range of potential applications in the scientific research community. Future research could focus on the development of new synthetic methods for this compound, as well as the exploration of its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. In addition, further research could focus on the biochemical and physiological effects of this compound, as well as its potential uses in the treatment of various diseases. Finally, further research could explore the potential of this compound as a tool for studying the structure and reactivity of other organic compounds.
Métodos De Síntesis
1-(2,6-Dimethylphenyl)pentan-1-one can be synthesized using a variety of methods. The most common method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes and ketones with an amine. This reaction produces a product with a single bond between the carbonyl carbon and the nitrogen atom of the amine. Other methods of synthesis include the Wittig reaction, the aldol condensation reaction, and the Claisen rearrangement reaction.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-5-9-12(14)13-10(2)7-6-8-11(13)3/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJZBHRIJSTGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)pentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


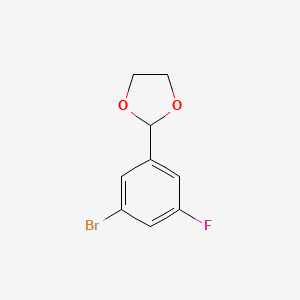
![1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6416428.png)
